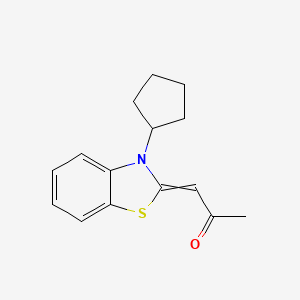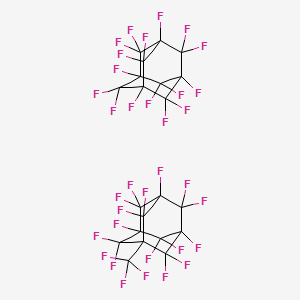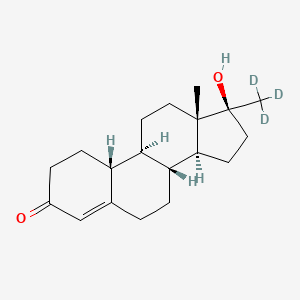
Normethandrone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Normethandrone-d3 is a deuterium-labeled derivative of normethandrone, a synthetic anabolic-androgenic steroid. It is primarily used as a reference standard in scientific research and analytical studies. The molecular formula of this compound is C19D3H25O2, and it has a molecular weight of 291.443 g/mol .
Méthodes De Préparation
The synthesis of Normethandrone-d3 involves the incorporation of deuterium atoms into the normethandrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions
Analyse Des Réactions Chimiques
Normethandrone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
Normethandrone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: this compound serves as an internal standard in mass spectrometry and other analytical techniques to quantify normethandrone and related compounds.
Pharmacokinetics: Researchers use this compound to study the metabolism and pharmacokinetics of normethandrone in biological systems.
Drug Development: It is used in the development and validation of analytical methods for detecting and quantifying anabolic steroids in biological samples.
Mécanisme D'action
Normethandrone-d3, like normethandrone, exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which regulates the expression of genes involved in muscle growth, protein synthesis, and other anabolic processes .
Comparaison Avec Des Composés Similaires
Normethandrone-d3 is similar to other deuterium-labeled anabolic steroids, such as deuterated nandrolone and deuterated testosterone. its uniqueness lies in its specific labeling and structural characteristics, which make it particularly useful as a reference standard in analytical studies. Similar compounds include:
Nandrolone-d3: A deuterium-labeled derivative of nandrolone, used in similar analytical applications.
Testosterone-d3: A deuterium-labeled derivative of testosterone, also used as an internal standard in analytical chemistry.
This compound’s specific labeling and structural properties make it a valuable tool in scientific research, particularly in the fields of analytical chemistry and pharmacokinetics.
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15+,16+,17-,18-,19-/m0/s1/i2D3 |
Clé InChI |
ZXSWTMLNIIZPET-VUXBHZGSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


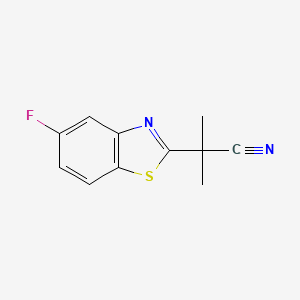
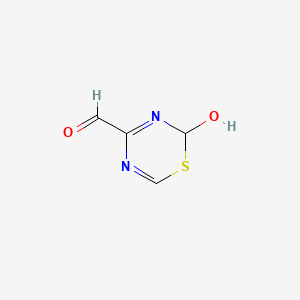
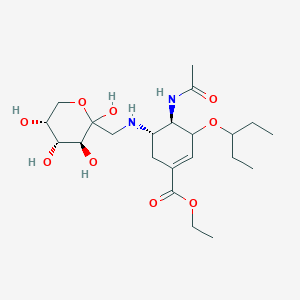
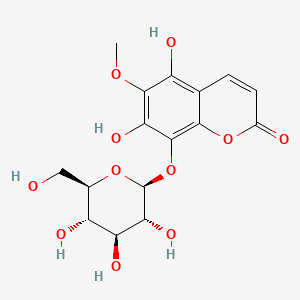
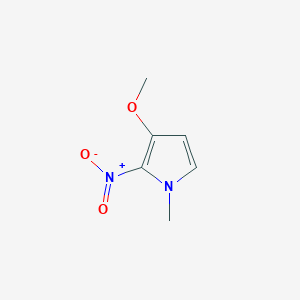
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
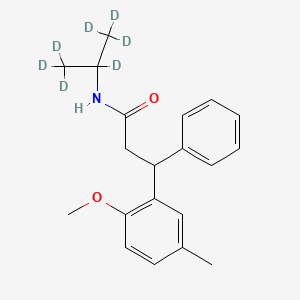

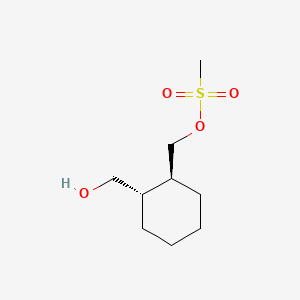
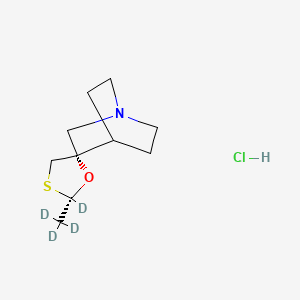
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
